molecular formula C18H18O3 B6319575 (2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 22920-53-2

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B6319575
CAS No.: 22920-53-2
M. Wt: 282.3 g/mol
InChI Key: YRNWOYJYVPHYFY-UHFFFAOYSA-N
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Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.125594432 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)17(19)11-9-15-8-10-16(20-2)12-18(15)21-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNWOYJYVPHYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22920-53-2
Record name 2,4-DIMETHOXY-4'-METHYLCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has gained attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C18H18O3
  • CAS Number : 22920-53-2
  • Structural Characteristics : The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings :

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in melanoma cells, leading to apoptosis. This was associated with modulation of cell cycle-related proteins such as cyclin B1 and p21 .
  • Apoptosis Induction : Mechanistic studies revealed that treatment with this chalcone resulted in increased mitochondrial membrane permeability and activation of caspase pathways, indicating apoptotic cell death .

Antimicrobial Activity

Chalcones have also been investigated for their antimicrobial properties. A study examined the antibacterial activity of various chalcone derivatives against strains of Staphylococcus aureus and other bacterial pathogens.

Results Summary :

  • The compound exhibited moderate antibacterial activity, with potential for further development as an antibiotic modifier .
Activity Type Tested Strains Results
AntibacterialStaphylococcus aureusModerate inhibition observed
Escherichia coliVariable effectiveness

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways.

Mechanism Insights :

  • The compound can downregulate the expression of inflammatory mediators such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Study 1: Antiproliferative Mechanism in Melanoma Cells

In a detailed study on melanoma cells treated with this compound:

  • Cell Lines Used : A2058 and BLM melanoma cells.
  • Observations : Significant increases in early and late apoptotic cells were recorded after 48 to 72 hours of treatment.

Study 2: Antibacterial Efficacy

A comparative analysis of various chalcone derivatives demonstrated that this specific compound had a notable effect against Staphylococcus aureus, with further molecular docking studies suggesting mechanisms of action at the cellular level .

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